

An In-Depth Technical Guide to Fmoc-NH-PEG3-amide-CH₂OCH₂COOH

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Compound of Interest

Compound Name: Fmoc-NH-PEG3-amide-CH₂OCH₂COOH

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized chemical reagents is paramount. This guide provides a detailed overview of the properties and applications of **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH**, a heterobifunctional linker molecule critical in the fields of bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Fmoc-NH-PEG3-amide-CH₂OCH₂COOH is a polyethylene glycol (PEG)-based linker characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique architecture allows for sequential and controlled conjugation reactions, making it a versatile tool in the synthesis of complex biomolecules.^{[1][2][3]} The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial factor for biological applications.^[4]

Physicochemical Data

A summary of the key quantitative data for **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	530.57 g/mol	[5]
Molecular Formula	C ₂₇ H ₃₄ N ₂ O ₉	[5]
Appearance	Colorless to light yellow viscous liquid	
Purity	≥95%	[4]
Solubility	Soluble in DMSO and DMF	[6][7]
Storage Conditions	Store at -5°C, keep dry and avoid sunlight	[4][8]

Key Applications and Reaction Mechanisms

The primary utility of **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH** lies in its role as a bifunctional linker.[9] The two terminal functional groups, the Fmoc-protected amine and the carboxylic acid, can be selectively addressed in synthetic workflows.

The Fmoc group serves as a temporary protecting group for the primary amine. It is stable under a variety of reaction conditions but can be readily removed using a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to reveal the free amine for subsequent conjugation.

The terminal carboxylic acid can be activated to react with primary amines on other molecules, such as proteins, peptides, or drug candidates, to form a stable amide bond. This activation is commonly achieved using carbodiimide chemistry, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[10]

This orthogonal reactivity makes it an ideal component for the assembly of PROTACs, where it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[5][11][12]

Experimental Protocols

Below are detailed methodologies for the two key reactions involving **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH**. These protocols are intended as a guide and may require optimization based on the specific substrates and desired outcomes.

Carboxylic Acid Activation and Amide Bond Formation (EDC/NHS Coupling)

This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary amine-containing molecule.

Materials:

- **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH**
- Amine-containing substrate
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine)
- Reaction vessel and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a clean, dry reaction vessel under an inert atmosphere, dissolve **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH** (1 equivalent) in anhydrous DMF or DCM.
- Add NHS (2.0 equivalents) to the solution.
- In a separate container, dissolve EDC·HCl (2.0 equivalents) in anhydrous DMF or DCM.

- Slowly add the EDC·HCl solution to the linker/NHS mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.[6][7]
- In a separate vessel, dissolve the amine-containing substrate (1.5 equivalents) in anhydrous DMF or DCM.
- Add the solution of the amine-containing substrate to the activated linker solution.
- Add DIPEA (1.5 equivalents) to the reaction mixture and stir at room temperature for 1 to 4 hours.[6][7]
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., flash column chromatography) to isolate the desired conjugate.

Fmoc Deprotection Protocol

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

- Fmoc-protected conjugate
- Piperidine
- Dimethylformamide (DMF)
- Reaction vessel

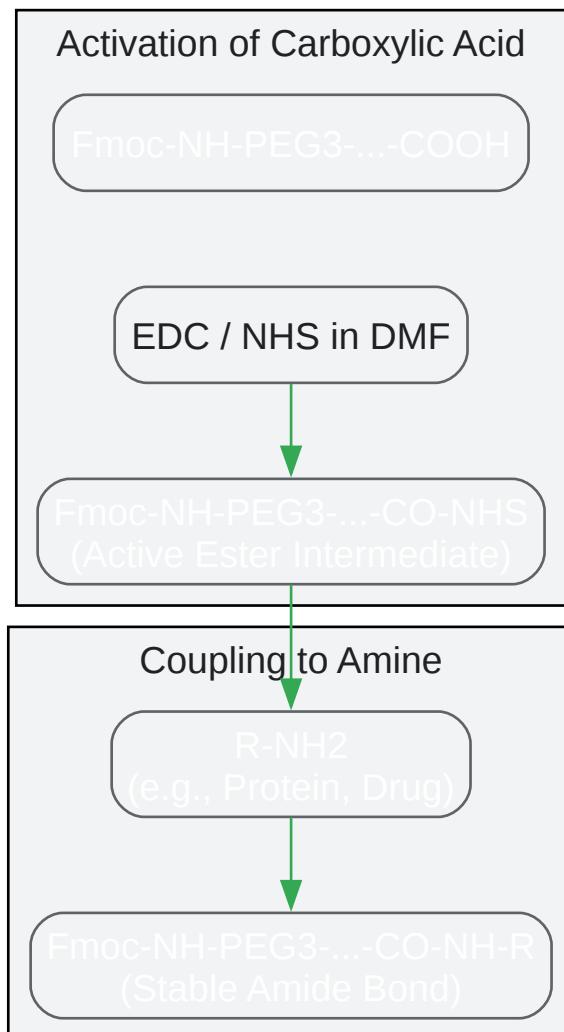
Procedure:

- Dissolve the Fmoc-protected conjugate in DMF.
- Prepare a 20% (v/v) solution of piperidine in DMF.
- Add the 20% piperidine solution to the dissolved conjugate.

- Stir the reaction mixture at room temperature. The deprotection is typically complete within 10-30 minutes.[13]
- Monitor the completion of the reaction by TLC or LC-MS.
- Upon completion, the solvent and excess piperidine can be removed under reduced pressure, and the resulting amine-functionalized product can be purified or used directly in the next synthetic step.

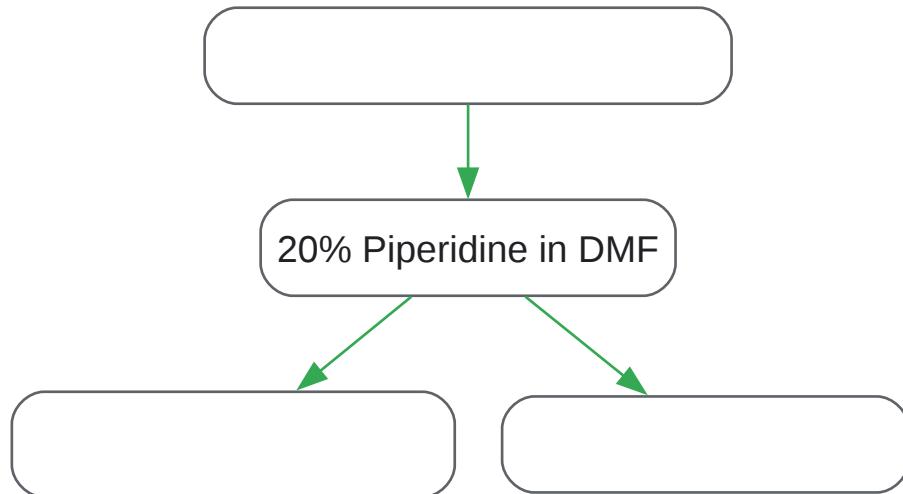
Visualizing Experimental Workflows

To further clarify the utility of **Fmoc-NH-PEG3-amide-CH₂OCH₂COOH**, the following diagrams, generated using the DOT language, illustrate key processes.



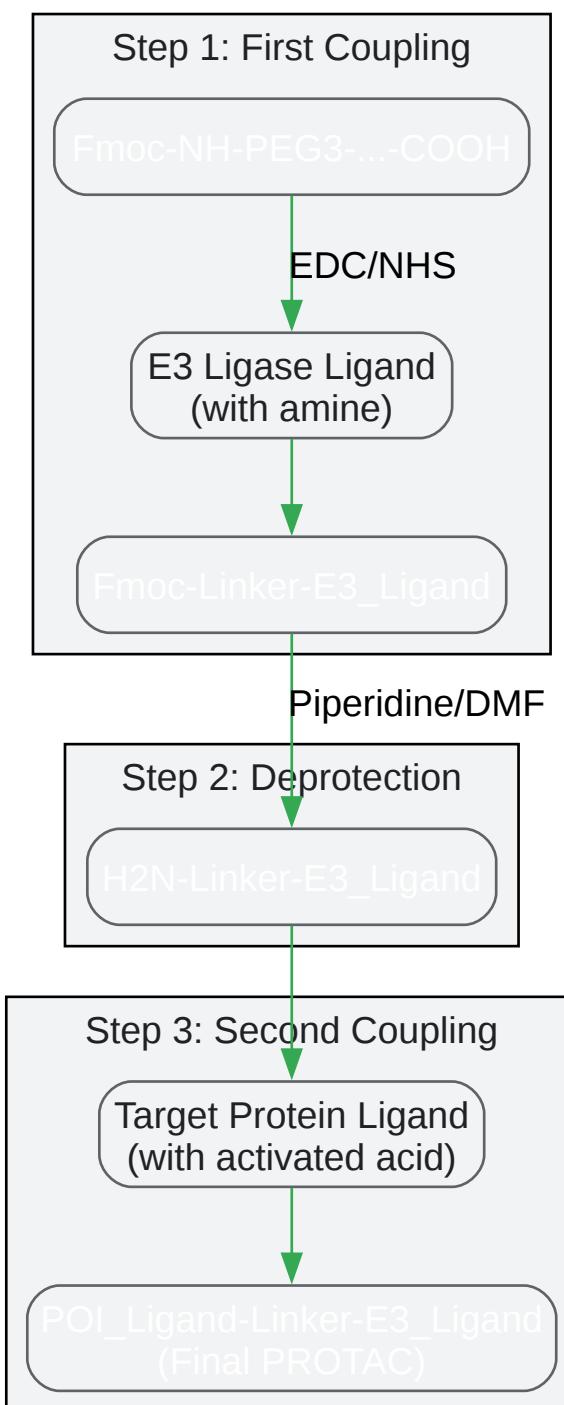
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Caption: Workflow for amide bond formation using the linker.



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Caption: Fmoc deprotection to yield a free amine.



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Caption: Logical workflow for PROTAC synthesis.

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